![molecular formula C22H20NO6- B12360900 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and subsequent reactions. The compound has a molecular formula of C22H21NO6 and a molecular weight of 395.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-D-Asp-OAll is typically synthesized through a series of protection and deprotection steps. The synthesis begins with the protection of the amino group of D-aspartic acid using the Fmoc (9-fluorenylmethoxycarbonyl) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Fmoc-D-Asp-OAll undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl ester can be selectively removed using palladium catalysts.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.
Coupling: DIC and NHS in solvents like DMF and DCM.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis .
科学研究应用
Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of cyclic peptides and branched peptides.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
作用机制
The mechanism of action of Fmoc-D-Asp-OAll primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The allyl ester protects the carboxyl group, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include other amino acids and peptides, facilitating the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Fmoc-L-aspartic acid 1-allyl ester: Similar in structure but uses L-aspartic acid instead of D-aspartic acid.
Fmoc-D-aspartic acid 4-tert-butyl ester: Uses a tert-butyl ester instead of an allyl ester.
Uniqueness
Fmoc-D-Asp-OAll is unique due to its use of D-aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and the synthesis of complex peptide structures, making it a valuable tool in peptide synthesis .
属性
分子式 |
C22H20NO6- |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1 |
InChI 键 |
ZJMVIWUCCRKNHY-LJQANCHMSA-M |
手性 SMILES |
C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
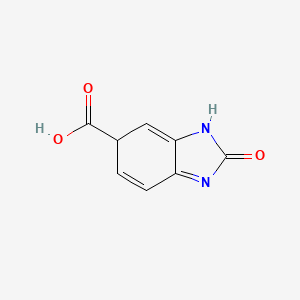
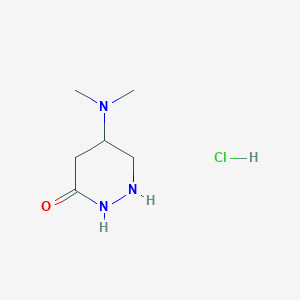
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
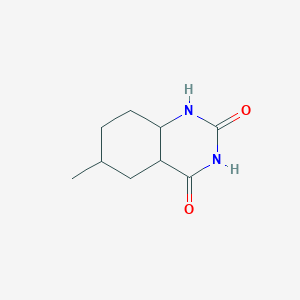

![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
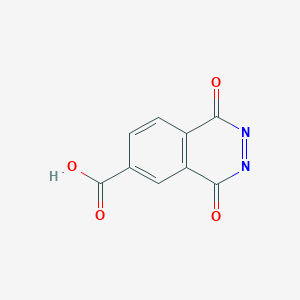
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)
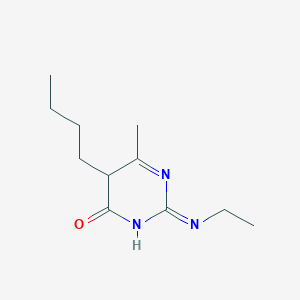
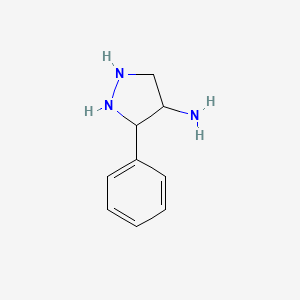
![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
